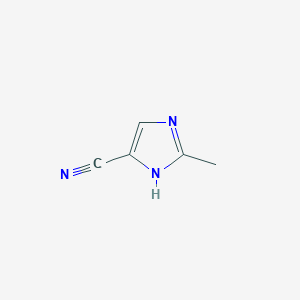

2-methyl-1H-imidazole-5-carbonitrile

Description

Significance of Imidazole (B134444) Scaffolds in Modern Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nist.govnih.govjocpr.com Its prevalence in nature, notably in the amino acid histidine and purine (B94841) nucleobases, underscores its fundamental biological importance. smolecule.com The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to participate in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination. jocpr.com This versatility has led to the incorporation of the imidazole moiety into a wide array of clinically used drugs with diverse therapeutic applications, including antifungal, antibacterial, and antiviral agents. nih.gov Beyond pharmaceuticals, imidazole derivatives are integral to the development of ionic liquids, catalysts, and functional polymers.

Distinctive Structural Elements of 2-Methyl-1H-imidazole-5-carbonitrile for Synthetic and Mechanistic Investigations

This compound is a small molecule that packs a considerable degree of chemical functionality into its compact structure. Its significance for synthetic and mechanistic studies arises from the interplay of its three key components: the imidazole core, the 2-methyl group, and the 5-carbonitrile group.

The imidazole core provides the foundational aromatic system with its inherent nucleophilic and electrophilic characteristics. The nitrogen atoms can be protonated or alkylated, and the carbon atoms of the ring can participate in various substitution reactions.

The 2-methyl group is an electron-donating group that influences the electronic properties of the imidazole ring. It can increase the electron density of the ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. The methyl group can also serve as a handle for further functionalization through, for example, oxidation or halogenation reactions under specific conditions.

The 5-carbonitrile group is a strongly electron-withdrawing group. This has a significant impact on the electronic distribution within the imidazole ring, rendering the C5 position electron-deficient. The nitrile group itself is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. This versatility makes this compound a valuable building block for the synthesis of more complex molecules.

The juxtaposition of the electron-donating methyl group and the electron-withdrawing nitrile group on the imidazole ring creates a unique electronic environment that can be exploited in various chemical transformations.

Physicochemical Properties of this compound and its Isomers

| Property | This compound | 1-Methyl-1H-imidazole-5-carbonitrile | 2-Methyl-1H-imidazole-1-carbonitrile |

| CAS Number | 112108-86-8 | 66121-66-2 | 175351-38-9 |

| Molecular Formula | C₅H₅N₃ | C₅H₅N₃ | C₅H₅N₃ |

| Molecular Weight | 107.11 g/mol | 107.11 g/mol | 107.11 g/mol |

| Predicted XLogP3-AA | 0.6 | Not Available | 0.6 |

| Topological Polar Surface Area | 49.8 Ų | 41.6 Ų | 41.6 Ų |

| Hydrogen Bond Donor Count | 1 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 2 |

Data sourced from chemical supplier databases. Predicted values are for informational purposes.

Overview of Contemporary Academic Research Directions Involving this compound

While extensive research specifically focused on this compound is limited, its structural motifs suggest several promising avenues for contemporary academic investigation.

As a Building Block in Medicinal Chemistry:

Given the prevalence of the imidazole scaffold in pharmaceuticals, this compound represents an attractive starting material for the synthesis of novel bioactive compounds. The nitrile group can be elaborated into various other functionalities, such as tetrazoles or amides, which are common in drug molecules. The methyl group can be used to probe steric and electronic requirements at the active sites of biological targets. Research in this area would likely involve multi-step synthetic sequences to build more complex molecules and subsequent biological evaluation of the resulting compounds.

In the Synthesis of Novel Heterocyclic Systems:

The reactivity of the nitrile group makes this compound a valuable precursor for the construction of other heterocyclic rings. For example, cycloaddition reactions with azides could lead to the formation of fused imidazole-tetrazole systems. Investigations into the cycloaddition chemistry of this compound could open up new routes to novel and potentially functional heterocyclic scaffolds.

In Materials Science:

Imidazole derivatives are known to be effective ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring and the nitrile group of this compound could coordinate to metal centers, leading to the formation of new materials with interesting structural and functional properties, such as porosity or catalytic activity. Research in this direction would involve exploring the coordination chemistry of this ligand with various metal ions.

Mechanistic Studies:

The electronically differentiated imidazole ring of this compound provides an interesting platform for mechanistic studies. For instance, investigations into the regioselectivity of electrophilic substitution reactions would provide valuable insights into the directing effects of the methyl and nitrile groups on the imidazole ring. Such studies would contribute to a more fundamental understanding of the reactivity of substituted imidazoles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-imidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-7-3-5(2-6)8-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBGWLFUGNVIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561211 | |

| Record name | 2-Methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112108-86-8 | |

| Record name | 2-Methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1h Imidazole 5 Carbonitrile and Its Analogues

Direct Synthesis Approaches for 2-Methyl-1H-imidazole-5-carbonitrile

Direct synthesis methods aim to construct the complete this compound ring system from acyclic or simpler cyclic precursors.

The introduction of the carbonitrile group onto an imidazole (B134444) ring can be achieved through nucleophilic addition reactions. In one common approach, the imidazole ring acts as a nucleophile, attacking an electrophilic cyanide source. For instance, the N1-cyanation of an imidazole can be accomplished using reagents like cyanogen (B1215507) bromide (BrCN). evitachem.com In this reaction, the lone pair of electrons on a nitrogen atom of the imidazole ring attacks the electrophilic carbon of the cyanating agent, leading to the formation of a C-N bond and yielding the N-cyanoimidazole derivative.

Another relevant concept is the aza-Michael addition, where an imidazole nitrogen attacks an α,β-unsaturated cyano compound. benthamopenarchives.comresearchgate.net This conjugate addition is a powerful method for forming C-N bonds and is widely used for creating N-substituted imidazole derivatives. benthamopenarchives.com While often used for substitution on the N1 position, the principles of nucleophilic attack by imidazole are fundamental. The reaction can be catalyzed by various means, including bases, acids, and ionic liquids. benthamopenarchives.comresearchgate.net

The addition of a cyanide nucleophile is also a key step in cyanohydrin formation, a classic reaction where cyanide attacks a carbonyl carbon. libretexts.org This principle can be adapted in multistep sequences that ultimately lead to the formation of a cyano-substituted heterocyclic system.

Cyclization reactions are a cornerstone of imidazole synthesis, providing a direct route to the heterocyclic core from well-defined starting materials.

A classical method is the Debus-Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a trisubstituted imidazole. evitachem.com For the synthesis of analogues, this may involve the reaction of methylglyoxal, an appropriate aldehyde, and ammonium (B1175870) acetate. evitachem.com

More contemporary and highly effective methods often start with diaminomaleonitrile (B72808) (DAMN). DAMN is a versatile precursor for a wide array of nitrogen-containing heterocycles, including imidazoles. acs.org A general scheme involves the initial reaction of DAMN with an aldehyde to form an imine, which then undergoes an intramolecular condensation to form the imidazole ring. This approach is particularly powerful as it directly incorporates the carbonitrile group into the final structure. For example, 2-hydroxybenzylidene imines derived from DAMN can react with various aromatic aldehydes to regioselectively produce highly substituted 2-aryl-5-cyano-1H-imidazole derivatives. acs.orgnih.gov

Microwave-assisted synthesis offers a significant improvement in efficiency for these cyclization reactions. For instance, the solvent-free cyclization of phenylglyoxal (B86788) monohydrate, acetamidine (B91507) hydrochloride, and sodium bicarbonate under microwave irradiation can produce a 2-methyl-5-phenylimidazole core in over 85% yield in just 15 minutes. evitachem.com

| Precursors | Reagents/Conditions | Product | Yield | Reference |

| Phenylglyoxal, Acetamidine HCl | NaHCO₃, Microwave (300W, 120°C), 15 min | 2-Methyl-5-phenylimidazole | >85% | evitachem.com |

| DAMN-based 2-hydroxybenzylidene imines | Aromatic aldehydes | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | 40-90% (cyclization step) | acs.orgnih.gov |

Transition-metal catalysis provides efficient and elegant pathways for the synthesis of complex heterocyclic molecules, including imidazoles. colab.ws Metals like copper and palladium are particularly effective at promoting the necessary C-C and C-N bond formations. beilstein-journals.orgacs.org

Copper-catalyzed protocols have been successfully employed in three-component domino reactions. For example, the reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by Copper(I) iodide (CuI) can generate imidazo[1,2-a]pyridines, demonstrating copper's utility in forming the imidazole ring. beilstein-journals.org Such strategies can be adapted for the synthesis of imidazole carbonitriles by selecting appropriately functionalized starting materials.

Palladium-catalyzed reactions have also been developed for the assembly of substituted imidazoles. One reported approach involves a palladium-catalyzed decarboxylative addition and annulation of aromatic carboxylic acids with aliphatic nitriles, offering a single-step method to create the imidazole core. acs.org This highlights the potential for metal-catalyzed routes to directly incorporate or facilitate the formation of the carbonitrile moiety during the ring-forming process. While some transition-metal-free methods have been developed, catalyzed routes often offer milder reaction conditions and broader substrate scope. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

| CuI/NaHSO₄·SiO₂ | Three-component domino reaction | Synthesis of imidazo[1,2-a]pyridines from aldehydes, aminopyridines, and alkynes | beilstein-journals.org |

| Pd(OAc)₂/XPhos | Suzuki Coupling | Arylation at C4/C5 positions of the imidazole ring | evitachem.com |

| Palladium Catalyst | Decarboxylative Addition/Cyclization | Single-step synthesis of imidazoles from carboxylic acids and nitriles | acs.org |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives often requires precise control over the placement of substituents on the imidazole ring (regioselectivity) or the chemical modification of existing functional groups.

Regioselectivity is crucial when synthesizing substituted imidazoles, as multiple isomers are often possible. rsc.org Recent advances have focused on developing protocols that provide high control over the substitution pattern. nih.gov

A compelling example of regiocontrol is demonstrated in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from DAMN-based imines. acs.orgnih.gov The presence of a hydroxyl group at the ortho position of a benzylidene imine precursor is decisive. This group facilitates a self-catalyzed hydrogen atom shift during the reaction, which directs the cyclization to selectively form the imidazole product. In contrast, imines with the hydroxyl group at the meta or para positions lead to the formation of pyrazine (B50134) derivatives instead. acs.org This demonstrates how a strategically placed functional group can control the reaction pathway and ensure the regioselective formation of the desired imidazole isomer.

Regioselective alkylation of the imidazole nitrogen is another important strategy. For instance, the alkylation of 2-methyl-5-nitro-1H-imidazole can be directed to occur specifically at the N1 position under controlled conditions, using various alkylating agents in the presence of a base like potassium carbonate in acetonitrile (B52724). researchgate.net

The carbonitrile group is a versatile functional handle that can be converted into a variety of other functionalities, greatly expanding the molecular diversity of the imidazole scaffold. fiveable.meimperial.ac.uk These transformations are standard in organic synthesis and can be readily applied to this compound.

Key interconversions for the nitrile group include:

Reduction to an Amine: The carbonitrile can be reduced to a primary aminomethyl group (-CH₂NH₂). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst). vanderbilt.edu

Reduction to an Aldehyde: Partial reduction of the nitrile to an aldehyde (-CHO) can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). This conversion typically proceeds through an intermediate amide.

Formation of Amides: Partial hydrolysis of the nitrile can afford the corresponding carboxamide (-CONH₂).

These functional group interconversions allow for the synthesis of a wide range of derivatives, such as imidazole-5-carboxamides, imidazole-5-carboxylic acids, and 5-(aminomethyl)-2-methyl-1H-imidazoles, from a common carbonitrile precursor.

| Starting Functional Group | Target Functional Group | Reagent(s) | Reference |

| Nitrile (-C≡N) | Primary Amine (-CH₂NH₂) | LiAlH₄ or H₂/Catalyst | vanderbilt.edu |

| Nitrile (-C≡N) | Aldehyde (-CHO) | DIBAL-H | vanderbilt.edu |

| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat | imperial.ac.uk |

| Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) | NaBH₄ | fiveable.me |

Optimization of Synthetic Pathways and Reaction Efficiencies for this compound Production

The efficient synthesis of this compound and its derivatives is crucial for its application in various research and development fields. Optimization of synthetic pathways focuses on improving reaction yields, minimizing reaction times, reducing by-product formation, and developing environmentally benign procedures. Key areas of optimization include the strategic use of catalysts, refinement of reaction conditions, and the implementation of modern synthetic techniques.

A critical aspect of synthesizing substituted imidazoles is controlling regioselectivity, particularly when introducing substituents onto the imidazole ring. For instance, in the synthesis of N1-cyanated imidazole derivatives, catalysts are essential to direct the cyanation to the desired nitrogen, preventing the formation of N3-isomers. Lewis acids such as copper(I) iodide (CuI) or zinc chloride (ZnCl₂) can be employed to coordinate with the imidazole nitrogens, thereby directing incoming electrophiles to the N1 position. Organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) can also enhance the electrophilicity of the cyanation agent, improving reaction efficiency. evitachem.com

Systematic optimization of reaction conditions, including the choice of solvent, base, and temperature, has a profound impact on reaction outcomes. For the alkylation of nitroimidazoles, a related class of compounds, studies have shown that heating the reaction to 60°C can significantly improve yields. derpharmachemica.com Specifically, conducting the alkylation of 5-nitroimidazole in acetonitrile with potassium carbonate (K₂CO₃) as the base leads to good yields of 66-85%. derpharmachemica.com In some cases, yields as high as 96% have been achieved by carefully selecting the alkylating agent and reaction conditions. derpharmachemica.com

The following table illustrates the effect of different reaction parameters on the yield of N-alkylation of 5-nitroimidazole, demonstrating the principles of optimization.

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 96 |

| Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 85 |

| Ethyl iodide | K₂CO₃ | Acetonitrile | 60 | 82 |

| Benzyl chloride | K₂CO₃ | Acetonitrile | 60 | 75 |

This table is a representation of data found in the literature for optimizing the synthesis of related imidazole compounds. derpharmachemica.com

Advanced synthetic methodologies have also been applied to enhance reaction efficiency. Microwave-assisted synthesis, for example, offers significant advantages over conventional heating methods. In the synthesis of 2-methyl-5-phenylimidazole cores, microwave irradiation (300 W, 120°C) for just 15 minutes can deliver yields greater than 85%, a substantial improvement over the 45-60% yields and lengthy reaction times (>12 hours) of traditional reflux methods. evitachem.com This technique not only accelerates the reaction but also improves regioselectivity and reduces energy consumption. evitachem.com

A comparison between conventional and microwave-assisted synthesis for a related imidazole derivative highlights the improvements in efficiency.

| Method | Yield (%) | Time | Byproducts |

| Conventional Reflux | 45–60 | 8–14 hr | High |

| Microwave Irradiation | 85–92 | 10–30 min | Low |

Data adapted from synthetic strategies for related imidazole compounds. evitachem.com

One-pot, multi-component reactions represent another effective strategy for optimizing the production of complex imidazoles. These protocols streamline the synthesis by combining multiple reaction steps into a single operation without isolating intermediates. For example, a one-pot approach involving a phenylglyoxal, acetamidine, and a cyanation agent can produce 2-methyl-5-phenyl-1H-imidazole-1-carbonitrile derivatives in yields ranging from 75–88% within 3 to 5 hours. evitachem.com Optimization of such procedures involves selecting the appropriate reagents, such as using sodium dithionite (B78146) or trichloroacetonitrile (B146778) for in-situ dehydration and cyanation, and reaction conditions, like conducting the reaction in dimethylformamide (DMF) at 80–100°C. evitachem.com

The optimization of a synthetic route for 1-methyl-4,5-dinitro-1H-imidazole from N-methylimidazole provides a case study in maximizing yield through careful control of reagents and conditions. By optimizing the nitrating mixture composition, the ratio of reactants, reaction temperature, and reaction time, a high purity product was obtained in 79% yield. researchgate.net This systematic approach to optimization is directly applicable to the production of this compound.

Reactivity and Fundamental Reaction Pathways of 2 Methyl 1h Imidazole 5 Carbonitrile

Reactivity of the Imidazole (B134444) Ring System in 2-Methyl-1H-imidazole-5-carbonitrile

The reactivity of the imidazole core is significantly modulated by its substituents. The N1-H is weakly acidic and can be deprotonated by a strong base, while the N3 atom, with its lone pair of electrons, is basic and can be protonated by acids. pharmaguideline.com

Electrophilic aromatic substitution (EAS) on the imidazole ring of this compound is challenging due to the deactivating effect of the 5-carbonitrile group. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

In related 5-nitroimidazoles, which also feature a strong electron-withdrawing group at the C5 position, electrophilic attack on the ring carbons is difficult. veeprho.com For this compound, the electron-withdrawing cyano group would strongly deactivate the C4 position, which is typically the most reactive site for electrophilic attack in imidazoles. The electron-donating methyl group at C2 would slightly activate the adjacent nitrogen (N3) and the C5 position, but the effect is likely overshadowed by the powerful deactivation from the directly attached nitrile group.

Therefore, electrophilic attack is more likely to occur at the N1 or N3 positions through reactions like N-alkylation or N-acylation, which are common for imidazoles. pharmaguideline.com For substitution to occur on the carbon framework, forcing conditions would be required, and the reaction would likely be less facile than on an unsubstituted or activated imidazole ring.

The presence of the electron-withdrawing 5-carbonitrile group makes the imidazole ring in this compound more susceptible to nucleophilic attack compared to unsubstituted imidazole. askfilo.com This group lowers the electron density on the ring carbons, particularly the adjacent C4 position, making it more electrophilic.

While direct nucleophilic substitution on an unactivated imidazole ring is generally not favored, the electronic properties of this specific molecule could facilitate such reactions. pharmaguideline.comgacariyalur.ac.in In studies on the reductive activation of 5-nitroimidazoles, it has been suggested that nucleophilic attack can occur at the C4 position. A similar pathway could be envisioned for this compound under specific reductive conditions or with potent nucleophiles.

Transformations Involving the Carbonitrile Group of this compound

The carbonitrile group is a versatile functional handle, and its chemistry is a central feature of this compound's reactivity. The nitrile carbon is electrophilic and readily undergoes nucleophilic addition. libretexts.org

The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. libretexts.org Strong nucleophiles can add directly, while weaker nucleophiles may require acid catalysis to activate the nitrile group by protonating the nitrogen atom. This initial addition leads to an imine intermediate, which can then be hydrolyzed or undergo further reactions.

A key example of this reactivity is the addition of alcohols. While not documented for this compound itself, related studies on 4,5-dicyano-1-methylimidazole have shown that alcohols like methanol and ethanol can add to a cyano group in the presence of a copper(II) catalyst. This alcoholysis reaction results in the formation of carboximidate (or imidate) complexes. This transformation highlights the susceptibility of the imidazole-bound cyano group to nucleophilic attack, converting it into a new functional group.

The nitrile group can be converted into several other important functional groups, making it a valuable synthetic intermediate. Two of the most common derivatization reactions are hydrolysis and reduction.

Hydrolysis : The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.org The reaction proceeds via nucleophilic addition of water (in acid) or hydroxide (in base) to the nitrile carbon. libretexts.org This forms an intermediate that tautomerizes to the amide. libretexts.org Under more vigorous conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid, yielding 2-methyl-1H-imidazole-5-carboxylic acid. researchgate.net

Reduction : The carbon-nitrogen triple bond can be reduced to a primary amine (R-CH₂NH₂). A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org This reaction would convert this compound into (2-methyl-1H-imidazol-5-yl)methanamine, providing a route to imidazole-containing amines.

Condensation Reactions of this compound with Carbonyl Compounds

Condensation reactions involving this compound can lead to the formation of more complex heterocyclic systems. Such reactions often involve the reaction of a nucleophilic center on the imidazole derivative with the electrophilic carbon of a carbonyl compound (an aldehyde or ketone). chemguide.co.uk

While specific examples for this compound are not extensively documented, the reactivity can be inferred from related structures. For instance, 5-aminoimidazole derivatives are known to undergo three-component condensation with aldehydes and Meldrum's acid to form fused imidazo[4,5-b]pyridin-5-ones. researchgate.net Similarly, other substituted imidazoles with available nucleophilic sites react with dicarbonyl compounds to build fused ring systems. acs.orgnih.gov

In the case of this compound, potential reaction pathways could involve the N1-H acting as a nucleophile, or reactions involving the methyl group at C2 if it is first activated (e.g., deprotonated to form a carbanion). More commonly, the nitrile group itself can participate in cyclization reactions after initial condensation. For example, the reaction of imidazole derivatives containing a cyanoformimidoyl group with malononitrile leads to the formation of imidazo[4,5-b]pyridines. acs.org This suggests that this compound could serve as a precursor for building fused pyridine rings, a common scaffold in medicinal chemistry. nih.goveurjchem.com

Intramolecular and Intermolecular Cyclization Reactions Forming Fused Heterocyclic Systems from this compound

The presence of the nitrile group in conjunction with the imidazole ring in this compound offers pathways for the synthesis of fused heterocyclic systems through both intramolecular and intermolecular cyclization reactions. These reactions are of significant interest in medicinal chemistry for the generation of novel scaffolds with potential biological activity.

One potential avenue for forming fused systems is through the reaction of the nitrile group with a suitably positioned nucleophile on a substituent attached to the imidazole ring (intramolecular cyclization) or with an external reagent (intermolecular cyclization).

A common strategy for the synthesis of fused imidazole systems, such as imidazo[4,5-c]pyridazines, involves the cyclization of a diaminopyridazine precursor. While direct examples starting from this compound are not extensively documented, the general approach involves the reaction of a 1,2-dicarbonyl compound with a diaminopyridine to form the fused imidazole ring nih.gov. In the context of our subject compound, this would necessitate prior modification of the nitrile group to an appropriate functional group that can participate in the cyclization.

Intermolecular cyclization reactions offer another route to fused heterocycles. For instance, nitriles are known to react with hydrazine to form 1,2,4,5-tetrazines researchgate.net. This suggests a potential pathway where this compound could react with hydrazine to yield a tetrazine derivative fused or linked to the imidazole core.

Another plausible reaction involves the cyclocondensation of this compound with dinucleophiles. For example, reaction with hydroxylamine could potentially lead to the formation of a fused 1,2,4-oxadiazole ring system researchgate.net.

The following table summarizes potential cyclization reactions based on the known reactivity of the nitrile and imidazole functional groups.

| Reactant | Potential Fused System | Reaction Type |

| Hydrazine | Imidazo-tetrazine | Intermolecular Cycloaddition |

| Hydroxylamine | Imidazo-oxadiazole | Intermolecular Cyclocondensation |

| Diaminopyridine (after modification of nitrile) | Imidazo[4,5-c]pyridazine | Intramolecular Cyclization |

Organometallic Reactions Utilizing this compound Scaffolds

The imidazole moiety is a cornerstone in the field of organometallic chemistry, primarily due to its ability to act as a precursor to N-heterocyclic carbenes (NHCs). NHCs are potent σ-donating ligands that form strong bonds with a wide array of transition metals, leading to stable and catalytically active organometallic complexes researchgate.netsmu.ca. The characterization of such organometallic complexes involves a suite of spectroscopic and analytical techniques to elucidate their structure and bonding libretexts.orglibretexts.org.

The this compound scaffold can be envisioned to participate in organometallic chemistry in two primary ways: through direct coordination of the imidazole nitrogen atoms to a metal center, or by serving as a precursor for the synthesis of novel NHC ligands.

Direct coordination of imidazole derivatives to transition metals is a well-established field jocpr.comazjournalbar.comwikipedia.org. The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring can readily coordinate to a metal center. A structurally related compound, 2-methyl-1H-imidazole-4,5-dicarboxylate, has been shown to form a coordination polymer with strontium(II) ions, where coordination occurs through one of the imidazole nitrogen atoms and the carboxylate groups researchgate.net. This suggests that this compound could similarly act as a ligand, coordinating to metal centers through its imidazole nitrogen.

The transformation of the this compound into an N-heterocyclic carbene ligand would typically involve N-alkylation or N-arylation at both imidazole nitrogen atoms to form an imidazolium (B1220033) salt, followed by deprotonation at the C2 carbon. The resulting NHC could then be complexed to a variety of transition metals. While numerous methods exist for the synthesis of metal-NHC complexes researchgate.netnih.govresearchgate.net, the specific application of the this compound framework in this context is an area for potential research.

The electronic properties of the resulting NHC ligand would be influenced by the electron-withdrawing nitrile group at the C5 position, which could modulate the catalytic activity of the corresponding metal complex.

The table below outlines potential organometallic applications of the this compound scaffold.

| Application | Description | Key Intermediates |

| Ligand in Coordination Complexes | Direct coordination of the imidazole nitrogen to a metal center. | Metal salts (e.g., chlorides, nitrates) |

| N-Heterocyclic Carbene (NHC) Precursor | Formation of an imidazolium salt followed by deprotonation to yield an NHC ligand for metal complexation. | N,N'-disubstituted imidazolium salt |

Further research is required to explore and develop the potential of this compound in the synthesis of novel organometallic complexes and catalysts.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyl 1h Imidazole 5 Carbonitrile

X-ray Crystallography and Crystal Engineering of 2-Methyl-1H-imidazole-5-carbonitrile and Derivatives

Crystal engineering relies on understanding and utilizing intermolecular interactions to design new solid-state architectures with desired properties. For imidazole (B134444) derivatives, this involves the strategic use of hydrogen bonding, π-stacking, and other electrostatic forces.

As of this writing, a single-crystal X-ray diffraction structure for the specific compound this compound is not publicly available in crystallographic databases. However, the analysis of closely related structures provides significant insight into the likely crystallographic features and packing motifs.

A pertinent example is the study of two 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles: 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile (Compound A) and 1-(4-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carbonitrile (Compound B) nih.gov. The presence of the methyl group at the 2-position and the cyano group at the 5-position makes these compounds excellent models for understanding the structural behavior of the target molecule.

The crystallographic data for these derivatives reveal that they crystallize in the monoclinic system, a common crystal system for such organic molecules. The key crystallographic parameters are summarized in the table below.

Interactive Data Table: Crystallographic Data for 2-Methyl-5-cyanoimidazole Derivatives

| Parameter | Compound A (phenyl derivative) | Compound B (chlorophenyl derivative) |

| Chemical Formula | C₁₁H₈N₄O₂ | C₁₁H₇ClN₄O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 7.433 (1) | 10.468 (2) |

| b (Å) | 13.993 (3) | 7.420 (2) |

| c (Å) | 10.155 (2) | 14.938 (3) |

| β (°) | 96.09 (3) | 99.63 (3) |

| Volume (ų) | 1049.2 (3) | 1143.9 (5) |

| Z (molecules/unit cell) | 4 | 4 |

Data sourced from a study on cyano-cyano and chloro-cyano interactions in imidazole derivatives. nih.gov

The solid-state structure of imidazole derivatives is stabilized by a diverse array of non-covalent interactions. These interactions dictate the molecular packing, influence physical properties, and are crucial for the rational design of new materials.

Hydrogen bonds are among the most critical interactions in determining the supramolecular assembly of imidazole-containing crystals.

N-H···N Interactions: In unsubstituted or N-H containing imidazoles, the primary supramolecular motif is often a chain formed by N-H···N hydrogen bonds between the acidic proton of one molecule and the basic pyridinic nitrogen of another. acs.org This "hermaphroditic" nature allows for the formation of robust, extended chains. In this compound, such chains are the most probable primary organizing feature.

C-H···O Interactions: In derivatives containing oxygen atoms, such as the nitro-substituted analogues, weak C-H···O hydrogen bonds play a significant role. In the crystal structures of 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, weak C-H···O(N) hydrogen bonds connect molecules into infinite tapes. nih.gov

C-H···N Interactions: The cyano group itself can act as a hydrogen bond acceptor. The interaction between an activated C-H bond and the nitrogen of the nitrile group (C-H···N) is a potential interaction that could further stabilize the crystal lattice.

C-H···π Interactions: In the crystal structure of 2-methylimidazole (B133640), a C-H···π contact is observed where a proton from one molecule approaches the center of a nearby imidazole ring, an interaction driven by electrostatic differences. acs.org

Interactive Data Table: Examples of Hydrogen Bond Distances in Imidazole Derivatives

| Interaction Type | Donor-Acceptor | Distance (Å) | Compound Context |

| N-H···N | N-H···N | ~2.8-3.0 | General for imidazole chains acs.org |

| C-H···O | C-H···O(nitro) | Not specified | Connects molecules into tapes nih.gov |

| C-H···π | C-H···Imidazole ring | Not specified | Observed in 2-methylimidazole acs.org |

While π-stacking is a common feature in aromatic systems, its manifestation in substituted imidazoles can be nuanced. In some functionalized imidazole derivatives, conventional face-to-face π–π stacking is not observed acs.org. Instead, the packing is dominated by the stronger hydrogen-bonding networks and other electrostatic forces.

Theoretical studies using dispersion-corrected density functional theory on related heterocyclic systems provide insight into the potential energies of these interactions. For instance, the optimal π-stacking interaction energy for a pyridine-benzene dimer is calculated to be approximately -3.97 kcal/mol acs.org. Such calculations suggest that while these interactions are energetically significant, they can be secondary to stronger forces like N-H···N hydrogen bonds. The electron density in the imidazole π system, enhanced by the pyrrole-like nitrogen, can augment π–π interactions, which have been shown to form efficient conductance pathways in molecular junctions nih.gov.

The strong dipole moment of the cyano group makes it a key player in directing crystal packing through electrostatic interactions.

Cyano-Cyano Interactions: In the crystal structure of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, a distinct packing motif arises from dipole-dipole interactions between antiparallel cyano groups. This interaction connects molecules into centrosymmetric dimers nih.gov. This type of lateral C≡N···C≡N interaction is a well-known synthon in crystal engineering, effectively organizing molecules in the solid state.

Halogen-Cyano Interactions: In the 1-(4-chlorophenyl) derivative, the dimers are connected by C≡N···Cl-C halogen bonds, demonstrating the versatility of the cyano group as an electrostatic interaction partner nih.gov.

Molecular Electrostatic Potential (MEP): MEP calculations are a powerful tool for predicting noncovalent interactions. For imidazoles, the electrostatic potential reveals electron-rich regions around the nitrogen atoms and electron-deficient regions associated with the ring protons, guiding intermolecular associations researchgate.netresearchgate.netnih.gov. The introduction of a strongly electron-withdrawing cyano group significantly alters this potential, creating a highly negative region around the nitrile nitrogen, making it a prime site for electrostatic interactions acs.org.

Polymorphism, the ability of a compound to exist in multiple crystal forms, and co-crystallization are critical areas of pharmaceutical science and material design. Nitroimidazole derivatives, such as the widely used drug metronidazole (B1676534), provide excellent examples of these phenomena.

Recent studies have explored the cocrystal polymorphs of metronidazole with various co-formers, including gallic acid (GAL) and gentisic acid (GNT). nih.govacs.orgnih.govacs.org It was found that the choice of solvent is critical in determining the resulting polymorphic form. For the metronidazole-gallic acid system:

Solvents with a relative polarity above 0.35 tend to produce the thermodynamically stable Form I° .

Solvents with a relative polarity below 0.35 yield the metastable Form II nih.govnih.gov.

Furthermore, different crystallization techniques can favor specific polymorphs. Techniques like electrospraying and spray drying were found to exclusively produce the metastable Form II of the metronidazole-gallic acid cocrystal nih.gov. The energy difference between these polymorphs can be very small; Form II was found to be only 0.3 kJ/mol less stable in enthalpy than Form I° nih.govnih.gov.

Similarly, two polymorphic cocrystals of metronidazole benzoate (B1203000) have been reported with salicylic (B10762653) acid and fumaric acid as co-formers, highlighting differences in both crystal packing and molecular conformation rsc.org. These studies underscore the complex interplay between molecular structure, solvent, and crystallization conditions in controlling the solid-state landscape of nitroimidazole derivatives.

Detailed Analysis of Intermolecular Interactions in the Solid State

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-Resolution 1H and 13C NMR Investigations for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for the initial structural verification of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the imidazole ring proton, and the N-H proton. The chemical shift (δ) of these protons is influenced by the electron density around them. For instance, the methyl group protons would appear as a singlet, while the imidazole ring proton would also be a singlet. The N-H proton signal can sometimes be broad and its position can vary depending on the solvent and concentration. In related imidazole derivatives, characteristic resonances for imidazole protons have been observed in the range of 6.77-7.66 ppm. researchgate.net

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, signals are expected for the methyl carbon, the two imidazole ring carbons, and the carbon of the nitrile group. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. For similar imidazole structures, the C5/C6 carbons of the imidazole ring have been reported to resonate between 124.87 and 132.43 ppm. researchgate.net The nitrile carbon typically appears in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.4 | ~14 |

| H4 | ~7.6 | - |

| C2 | - | ~148 |

| C4 | - | ~125 |

| C5 | - | ~105 |

| CN | - | ~117 |

| N-H | Variable | - |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would primarily show correlations between protons on adjacent atoms if any were present. However, given the substitution pattern, significant through-bond proton-proton couplings are not expected, making COSY less informative for this specific molecule's core structure but useful for confirming the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduhmdb.ca An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. Similarly, it would link the ¹H signal of the C4-H proton to the ¹³C signal of the C4 carbon. This is a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com The HMBC spectrum is instrumental in piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methyl protons and the C2 carbon of the imidazole ring.

The methyl protons and the C4 carbon (a three-bond correlation).

The C4-H proton and the C2, C5, and nitrile carbons.

The N-H proton and the C4 and C5 carbons.

These correlations provide definitive evidence for the connectivity of the methyl group at the C2 position and the carbonitrile group at the C5 position of the imidazole ring.

Vibrational Spectroscopy of this compound

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the following functional groups:

N-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the N-H bond in the imidazole ring.

C-H Stretching: Absorption bands for the stretching vibrations of the methyl C-H bonds and the aromatic C-H bond of the imidazole ring would appear in the range of 2800-3100 cm⁻¹.

C≡N Stretching: A sharp and intense absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. The exact position can provide insights into the electronic environment of the nitrile group.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the imidazole ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-H Bending: Bending vibrations for the methyl group and the ring C-H would be observed at lower frequencies.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3600 | Medium-Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C≡N stretch | 2220-2260 | Strong, Sharp |

| C=N stretch | 1610-1680 | Medium |

| C=C stretch | 1450-1600 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the following features would be prominent:

The symmetric stretching vibration of the imidazole ring would likely produce a strong Raman signal.

The C≡N stretching vibration, while also visible in the IR, often gives a strong and sharp band in the Raman spectrum as well, providing confirmatory evidence for the nitrile group.

Vibrations involving the methyl group, such as C-H stretching and bending modes, would also be observable.

Studies on similar molecules like 2-methylimidazole have shown characteristic Raman bands for the imidazole ring and methyl group vibrations. arizona.eduresearchgate.netresearchgate.net The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation.

Mass Spectrometry Techniques for Characterization of this compound and its Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) can provide valuable structural information. Common fragmentation pathways for imidazole derivatives often involve the cleavage of the imidazole ring and the loss of substituents. For this compound, potential fragmentation pathways could include:

Loss of HCN: A common fragmentation for nitrile-containing compounds.

Loss of a methyl radical (•CH₃): Resulting in a [M-15]⁺ ion.

Cleavage of the imidazole ring: Leading to various smaller fragment ions.

The fragmentation of related nitroimidazoles has been studied, and it has been shown that methylation can significantly alter the fragmentation pathways. nih.gov In the context of reaction monitoring, mass spectrometry can be used to identify the products formed from reactions involving this compound by detecting their respective molecular ions and fragmentation patterns. For example, if the nitrile group is hydrolyzed to a carboxylic acid, the mass spectrum of the product would show a molecular ion peak corresponding to the increased mass.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 107.05 | Molecular Ion |

| [M-H]⁺ | 106.04 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 92.03 | Loss of a methyl radical |

| [M-HCN]⁺ | 80.04 | Loss of hydrogen cyanide |

Note: The exact m/z values are based on the monoisotopic masses of the elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions in this compound

A comprehensive review of publicly available scientific literature and spectral databases reveals a significant gap in the experimental and computational data for the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound. While the photophysical characteristics of various substituted imidazole derivatives have been investigated, specific data, including absorption maxima (λmax), molar absorptivity (ε), and a detailed analysis of the electronic transitions for this compound, are not available.

The electronic absorption spectra of imidazole and its simpler derivatives are generally characterized by π→π* and n→π* transitions. For imidazole itself, characteristic absorption peaks are observed around 209 nm. nist.gov The introduction of substituents onto the imidazole ring is known to cause shifts in these absorption bands. For instance, the presence of a methyl group, as seen in 4-methyl-imidazole, results in a red shift of the characteristic absorption peak to 217 nm. nist.gov This bathochromic shift is attributed to the electron-donating nature of the methyl group.

Theoretical studies on related imidazole compounds, often employing Time-Dependent Density Functional Theory (TD-DFT), have been used to predict electronic transitions and UV-Vis spectra. nih.gov These computational methods can provide insights into the nature of the electronic excitations, such as the involvement of specific molecular orbitals (e.g., HOMO to LUMO transitions). For example, studies on other substituted imidazoles have detailed how different functional groups influence the electronic structure and subsequent absorption properties. nih.govmdpi.com

However, without direct experimental measurement or specific computational analysis for this compound, any discussion of its UV-Vis spectrum would be purely speculative and fall outside the scope of a scientifically rigorous article. The combined electron-donating effect of the 2-methyl group and the electron-withdrawing nature of the 5-carbonitrile group would be expected to influence the energy of the π and n orbitals, and thus the resulting electronic transitions, but the precise absorption maxima cannot be determined from the available data.

Due to the absence of specific research findings for this compound, a data table summarizing its UV-Vis spectroscopic properties cannot be generated at this time. Further experimental investigation is required to elucidate the electronic absorption characteristics of this particular compound.

Theoretical and Computational Investigations of 2 Methyl 1h Imidazole 5 Carbonitrile

Quantum Chemical Calculations on 2-Methyl-1H-imidazole-5-carbonitrile

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potentials (MEP). researchgate.netnih.gov For imidazole (B134444) derivatives, DFT has been used to predict stable conformers and analyze reactive properties. researchgate.net

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. nih.gov For instance, studies on similar benzimidazole (B57391) derivatives have shown that DFT-optimized structures can closely resemble conformations determined by X-ray crystallography. nih.gov The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com

Table 1: Applications of DFT in Analyzing Imidazole Derivatives

| Parameter Studied | Information Gained | Typical Method |

|---|---|---|

| Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | B3LYP/6-311G(d,p) mdpi.com |

| Electronic Structure | Determines the distribution of electrons and energy levels (HOMO, LUMO). | TD-DFT nih.gov |

| Vibrational Frequencies | Predicts infrared and Raman spectra for compound characterization. | B3LYP mdpi.com |

| Reactivity Descriptors | Calculates properties like hardness, softness, and electrophilicity index. | Based on HOMO/LUMO energies |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential to identify sites for electrophilic and nucleophilic attack. researchgate.net | N/A |

Ab initio and semi-empirical methods are alternative approaches for studying molecular properties. Ab initio methods are based on first principles without experimental parameters, offering high accuracy but at a significant computational expense, making them suitable for smaller systems. libretexts.orgdtic.mil In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster and applicable to larger molecules. wikipedia.orgnih.gov

Ab Initio Methods: These methods solve the Schrödinger equation without empirical data, providing a rigorous mathematical approximation of the system. dtic.mil Their high computational demand usually varies with the basis set size (M) as at least M⁴. libretexts.org Correlated methods, which provide even higher accuracy, can scale as M⁵ or higher. libretexts.org

Semi-Empirical Methods: These techniques are based on the Hartree-Fock formalism but make several approximations, such as neglecting certain integrals, and incorporate parameters from experimental data. wikipedia.orgnih.gov This approach is significantly faster than ab initio calculations, allowing for the study of large molecular systems and extensive conformational sampling. nih.gov However, their accuracy can be compromised if the molecule under study is very different from those used for parameterization. wikipedia.org Methods like AM1, PM3, and MNDO fall into this category. nih.gov

Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, can be efficiently performed using these methods. By calculating the energy for different conformers, researchers can identify the most stable structures and understand the molecule's flexibility.

Charge Density Analysis of this compound Derivatives

Charge density analysis provides a detailed picture of the electron distribution in a molecule, revealing the nature of chemical bonds and intermolecular interactions. Such studies have been particularly insightful for derivatives like 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile.

The experimental charge density distribution of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile has been determined from high-resolution X-ray diffraction data. researchgate.netacs.orgnih.gov The analysis was performed using the Hansen-Coppens multipole model, which describes the electron density in an aspherical manner. researchgate.netnih.govwikipedia.org Unlike the simpler Independent Atom Model (IAM) that assumes spherical electron distribution, the Hansen-Coppens formalism allows for a more detailed and chemically meaningful representation of features like covalent bonds and lone pairs. wikipedia.org This method models the total electron density by partitioning it into core and valence densities, with the aspherical valence density described by a series of multipolar functions.

Theoretical calculations are crucial for validating and interpreting experimental charge density data. For 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, electrostatic energy calculations based on the experimental data were found to be consistent with high-level, explicitly correlated theoretical calculations (SCS-RI-MP2-F12). researchgate.netnih.gov Furthermore, key electrostatic properties like the molecular dipole moment and atomic charges were compared across different experimental and theoretical models. acs.orgnih.gov This comparison highlights how the choice of model and applied restraints can influence the derived electrostatic properties. acs.orgnih.gov In the case of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, a significant separation of charges was observed, with the phenyl ring being positively charged and the nitroimidazole ring carrying a negative charge due to the electron-withdrawing nitro and cyano groups. amu.edu.pl

Table 2: Comparison of Experimental and Theoretical Properties for 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile

| Property | Experimental Model | Theoretical Model | Key Findings |

|---|---|---|---|

| Electrostatic Energy | Based on Hansen-Coppens multipole model. researchgate.netnih.gov | SCS-RI-MP2-F12 total energy calculations. researchgate.netnih.gov | Good agreement between experimental and theoretical results. researchgate.netnih.gov |

| Molecular Dipole Moment | Derived from multipole refinement. acs.org | Calculated from theoretical wave function. | Values are dependent on the specific model and restraints used. acs.orgnih.gov |

| Atomic Charges | Multipolar charges and integrated charges (QTAIM). amu.edu.pl | Calculated from theoretical models. | Showed clear charge separation between the phenyl and nitroimidazole rings. amu.edu.pl |

The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for defining atoms, chemical bonds, and molecular structure. amu.edu.plnih.gov This analysis examines the critical points in the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), where the gradient of the electron density is zero. amu.edu.plnih.govmdpi.com

For 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, the QTAIM analysis revealed that the crystal packing is influenced by weak C-H···O and C-H···N hydrogen bonds. researchgate.netnih.gov However, the dominant interaction was found to be a lateral electrostatic interaction between antiparallel side-by-side cyano (C≡N) groups. researchgate.netacs.orgnih.gov The properties of the electron density at the bond critical points (BCPs) between atoms provide quantitative information about the nature of the chemical bonds. For instance, a negative value of the Laplacian (∇²ρ(r)) at a BCP is indicative of a covalent interaction, while a positive value suggests a non-covalent or closed-shell interaction. nih.gov

Computational Prediction of Reactivity and Reaction Mechanisms

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the prediction of how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small energy gap indicates a molecule is more reactive. researchgate.net

For this compound, the presence of the electron-withdrawing nitrile group is expected to significantly influence the FMO energies and distribution. vulcanchem.com The HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO may have significant contributions from the carbon-nitrile triple bond. A precise quantification of the HOMO-LUMO gap requires specific quantum chemical calculations, which provide insights into the molecule's stability and charge transfer characteristics. malayajournal.org

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. It characterizes the molecule's ability to donate electrons (nucleophilicity). youtube.comyoutube.com | Likely localized on the electron-rich imidazole ring system. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. It characterizes the molecule's ability to accept electrons (electrophilicity). youtube.comyoutube.com | Expected to be influenced by the electron-withdrawing nitrile group. |

| HOMO-LUMO Gap (Energy Gap) | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net | A quantitative measure of the molecule's stability and susceptibility to electronic excitation. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov It relates to the electronic density and is used to identify regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

MEP maps are color-coded to represent different electrostatic potential values. Typically:

Red and Yellow: Indicate regions of negative electrostatic potential, which are electron-rich. These areas are prone to attack by electrophiles. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to attack by nucleophiles. researchgate.net

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the nitrile group and the nitrogen atoms of the imidazole ring due to the presence of lone pairs of electrons. A region of positive potential (blue) would likely be found around the hydrogen atom attached to the imidazole nitrogen (N-H), making it a potential hydrogen bond donor site. Such analyses are critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net A computational study on the related compound 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile utilized electrostatic energy calculations based on experimental charge density data to understand crystal packing, highlighting the importance of interactions involving the nitrile group. nih.gov

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrile Group (Nitrogen Atom) | Negative (Electron-Rich) | Site for electrophilic attack; hydrogen bond acceptor. |

| Imidazole Ring (Nitrogen Atoms) | Negative (Electron-Rich) | Sites for electrophilic attack and coordination to metal ions. |

| Imidazole Ring (N-H Proton) | Positive (Electron-Poor) | Site for nucleophilic attack; hydrogen bond donor. |

Beyond FMO and MEP analysis, a suite of more advanced computational tools can provide a deeper understanding of molecular reactivity and bonding.

Fukui Functions: These functions are used to determine the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density when an electron is added or removed, one can identify which atoms are most likely to participate in a reaction. mdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses of the electron density that reveal the regions of electron localization in a molecule, such as chemical bonds and lone pairs. mdpi.com They provide a detailed picture of the electronic environment and are used to characterize the nature of covalent bonding. researchgate.net

Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analysis: The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the visualization of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com This method is further detailed in section 5.4.1.

Average Local Ionization Energy (ALIE): ALIE is a descriptor that indicates the average energy required to remove an electron from a specific point on the molecular surface. Regions with lower ALIE values are more susceptible to electrophilic attack.

While specific studies applying these advanced methods to this compound are not widely available, their application would yield precise, atom-specific information about its reactivity, complementing the broader picture provided by FMO and MEP analyses.

Molecular Dynamics Simulations and Intermolecular Interaction Potentials

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of a system in various environments, such as in solution. mdpi.comuobaghdad.edu.iq

Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and function of chemical and biological systems. nih.gov The NCI analysis, based on the Reduced Density Gradient (RDG), is a powerful technique for identifying and visualizing these weak interactions. researchgate.net This method plots the RDG against the sign of the second eigenvalue of the electron density Hessian matrix, allowing for the differentiation between attractive interactions (like hydrogen bonds) and repulsive interactions (steric clashes). nih.gov

In the context of this compound, NCI analysis would be instrumental in characterizing key intermolecular forces. For instance, it could visualize the hydrogen bond between the N-H group of one molecule and a nitrogen atom (from either the imidazole ring or the nitrile group) of another. A charge density analysis of a related imidazole derivative confirmed the presence of weak C-H···N hydrogen bonds and significant electrostatic interactions between antiparallel nitrile groups, which largely determined the crystal packing. nih.gov NCI analysis would provide a visual and quantitative description of these and other van der Waals interactions governing the molecule's condensed-phase behavior.

Predicting the binding affinity between a small molecule and a biological target, such as a protein or enzyme, is a cornerstone of computer-aided drug discovery. nih.gov This is often achieved through a combination of molecular docking and more rigorous methods like free energy calculations derived from MD simulations. frontiersin.orgescholarship.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. The resulting scoring functions provide an estimate of the binding affinity.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, provide more accurate calculations of the binding free energy.

For this compound, these computational approaches could be used to screen for potential biological targets and predict its binding affinity. The imidazole scaffold is a common feature in many biologically active compounds, suggesting that this molecule could interact with various protein active sites. researchgate.net Such predictive studies are essential for identifying potential therapeutic applications by quantifying the strength of intermolecular interactions within a specific binding pocket. mdpi.com

Compound Index

| Compound Name |

|---|

| This compound |

| 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile |

Thermodynamic Calculations for this compound and its Chemical Processes

Theoretical and computational chemistry offer powerful tools for investigating the thermodynamic properties of molecules, providing insights into their stability, reactivity, and behavior in chemical processes. For this compound, computational methods such as Density Functional Theory (DFT) and other quantum chemical calculations can be employed to predict key thermodynamic parameters. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental or detailed computational studies focused on the thermodynamic properties of this compound.

While specific data for this compound is not available, studies on related imidazole derivatives provide a framework for understanding the types of thermodynamic data that can be calculated. For instance, computational studies on various substituted imidazoles have been used to determine properties such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These parameters are crucial for predicting the spontaneity and equilibrium of chemical reactions involving the compound.

In the absence of specific published data, the following tables represent the types of thermodynamic data that would be generated from theoretical calculations for this compound. The values presented are hypothetical and for illustrative purposes only, demonstrating the format and nature of such computational results.

Table 1: Hypothetical Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Hypothetical Value | Units |

| Standard Enthalpy of Formation | ΔHf° | Value Not Available | kJ/mol |

| Standard Molar Entropy | S° | Value Not Available | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔGf° | Value Not Available | kJ/mol |

| Heat Capacity at Constant Pressure | Cp | Value Not Available | J/(mol·K) |

Table 2: Hypothetical Calculated Thermodynamic Parameters for a Reaction Process

For a hypothetical chemical process, such as a dimerization or a reaction with another molecule, thermodynamic calculations would provide insights into the reaction's feasibility.

Reaction: 2A → A2 (where A is this compound)

| Thermodynamic Parameter | Symbol | Hypothetical Value | Units |

| Enthalpy of Reaction | ΔHr° | Value Not Available | kJ/mol |

| Entropy of Reaction | ΔSr° | Value Not Available | J/(mol·K) |

| Gibbs Free Energy of Reaction | ΔGr° | Value Not Available | kJ/mol |

It is important to reiterate that the tables above are illustrative. Detailed and accurate thermodynamic calculations for this compound would require dedicated computational studies. Such research would involve geometry optimization of the molecule, frequency calculations to confirm a true minimum on the potential energy surface, and subsequent calculations of the thermodynamic functions at various temperatures. These investigations would be invaluable for understanding the chemical behavior of this compound and for designing synthetic pathways and predicting its stability under various conditions.

Coordination Chemistry of 2 Methyl 1h Imidazole 5 Carbonitrile

Ligand Design Principles for 2-Methyl-1H-imidazole-5-carbonitrile and its Structural Analogues

There is no specific literature available that discusses the ligand design principles for this compound. However, based on the general principles of coordination chemistry and the structure of the molecule, one can hypothesize its potential as a ligand. The imidazole (B134444) ring offers a nitrogen donor atom, a common coordination site in many metal complexes. The presence of the methyl group at the 2-position could introduce steric hindrance, potentially influencing the coordination geometry and the stability of the resulting complexes. The nitrile group at the 5-position offers another potential coordination site, allowing for the possibility of monodentate or bidentate coordination, or even the formation of bridging polynuclear complexes. The electronic properties of the imidazole ring would be influenced by both the electron-donating methyl group and the electron-withdrawing nitrile group, which would, in turn, affect the donor strength of the nitrogen atoms.

Synthesis and Characterization of Metal Complexes Featuring this compound Ligands

A thorough search of scientific databases reveals no published methods for the synthesis and characterization of metal complexes specifically featuring the this compound ligand.

Transition Metal Complexes with this compound

There are no specific examples or detailed characterization data for transition metal complexes of this compound in the reviewed literature.

Main Group Metal Complexes Incorporating Imidazole Carbonitrile Ligands

Similarly, the synthesis and characterization of main group metal complexes with this compound have not been reported in the scientific literature.

Elucidation of Coordination Modes and Geometries of this compound within Metal Complexes

Without synthesized and structurally characterized complexes, the coordination modes and geometries of this compound remain speculative.

Nitrogen-Donor Coordination through the Imidazole Ring

Based on the known coordination chemistry of other imidazole derivatives, it is highly probable that this compound would coordinate to metal ions through one of the nitrogen atoms of the imidazole ring. The specific nitrogen atom involved (N1 or N3) would likely depend on steric factors and the electronic environment of the metal center.

Synergistic Coordination Pathways via the Carbonitrile Group